molecular formula C13H16N2OS2 B1454970 6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350988-96-3

6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1454970
M. Wt: 280.4 g/mol
InChI Key: OXWJMTCLKCQGEE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It also contains a tetrahydrofuran group, which is a common motif in organic chemistry and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Tetrahydrofuran derivatives can participate in a variety of reactions, including those involving their ether group .

Scientific Research Applications

Synthesis and Anticancer Activity

The compound 6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, due to its structural similarity with benzothiazole derivatives, has potential applications in the synthesis of compounds with anticancer properties. For instance, benzothiazole derivatives have been synthesized and shown to exhibit significant in-vitro anticancer activity against various human cancer cell lines. These derivatives, obtained through modifications at the benzothiazole moiety, have demonstrated remarkable efficacy in preliminary screenings, indicating the versatility of benzothiazole scaffolds in medicinal chemistry for cancer treatment (Waghmare et al., 2013).

Antibacterial and Entomological Activities

Additionally, benzothiazole compounds synthesized through reactions involving benzothiazole derivatives have been explored for their potent antibacterial and entomological activities. These activities include significant antibacterial properties against common pathogens and notable effects in antifeedant, acaricidal, contact toxicity, and stomach toxicity assays, showcasing their potential in developing new pesticides and antibacterial agents (Chaudhary et al., 2011).

Corrosion Inhibition

Research into benzothiazole derivatives has also extended into the field of corrosion inhibition, where these compounds' electronic properties correlate with their performance as corrosion inhibitors. Studies utilizing density functional theory have identified chemical shielding and nuclear independent chemical shift components as crucial descriptors, suggesting the potential of benzothiazole derivatives, including those related to the compound , as effective corrosion inhibitors (Behzadi & Forghani, 2017).

Safety And Hazards

Safety and hazards would depend on the specific properties of the compound. It’s important to handle all chemicals with appropriate safety measures. For example, tetrahydrofuran is flammable and can be harmful if swallowed .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

6-methylsulfanyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-17-10-4-5-11-12(7-10)18-13(15-11)14-8-9-3-2-6-16-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWJMTCLKCQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylthio)-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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